Cas no 88149-94-4 (Dup-697)

Dup-697 structure
Dup-697 structure
상품 이름:Dup-697
CAS 번호:88149-94-4
MF:C17H12BrFO2S2
메가와트:411.308384895325
CID:726335
PubChem ID:3177

Dup-697 화학적 및 물리적 성질

이름 및 식별자

    • Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
    • 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene
    • DUP 697
    • DuP-697
    • DuP-697 Assay Reagent
    • 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene (ACI)
    • UNII-MRWLZPOFPA
    • AKOS024456593
    • HMS3649A06
    • SR-01000597563-5
    • 5-Bromo-2-(4-fluorophenyl)-3-(4-methysulfonylphenyl)thiophene
    • SR-01000597563
    • 5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene
    • CPD000466299
    • DUP 697;DUP697; S-6907; S 6907; S6907; BFMT
    • Thiophene, 5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]- [CAS]
    • HMS2232L09
    • Thiophene, 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-
    • SCHEMBL1041241
    • HMS3676B03
    • BDBM50029600
    • CHEBI:4720
    • HMS3267J18
    • HMS2052D13
    • SMR000466299
    • DTXSID50236857
    • Tocris-1430
    • 5-Bromo-2-(4-fluoro-phenyl)-3-(4-methanesulfonyl-phenyl)-thiophene
    • HMS3394D13
    • CS-0027791
    • 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene
    • BCP12701
    • MS-27097
    • 5-BROMO-2-(4-FLUOROPHENYL)-3-(4-METHYLSULFONYLPHENYL)-THIOPHENE
    • CCG-101192
    • C17H12BRFO2S2
    • HY-103387
    • MRWLZPOFPA
    • BRD-K06221026-001-06-8
    • Q27106448
    • NC00442
    • MLS001424298
    • CHEMBL42485
    • 88149-94-4
    • HMS3412B03
    • AJFTZWGGHJXZOB-UHFFFAOYSA-N
    • NCGC00025161-01
    • BRD-K06221026-001-03-5
    • 5-bromo-2-(4-fluorophenyl)-3-[4(methylsulfonyl)phenyl]thiophene
    • 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene
    • G13156
    • DB-368327
    • MLS000758941
    • SR-01000597563-1
    • EX-A7577
    • Dup-697
    • MDL: MFCD02684527
    • 인치: 1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3
    • InChIKey: AJFTZWGGHJXZOB-UHFFFAOYSA-N
    • 미소: O=S(C)(C1C=CC(C2=C(C3C=CC(F)=CC=3)SC(Br)=C2)=CC=1)=O

계산된 속성

  • 정밀분자량: 409.94500
  • 동위원소 질량: 409.944612
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 491
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 70.8
  • 소수점 매개변수 계산 참조값(XlogP): 5.3

실험적 성질

  • 밀도: 1.514
  • 비등점: 454.1°C at 760 mmHg
  • 플래시 포인트: 228.4°C
  • 굴절률: 1.621
  • PSA: 70.76000
  • LogP: 6.46800

Dup-697 보안 정보

  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 저장 조건:2-8°C

Dup-697 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Dup-697 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
D735025-10mg
DuP-697
88149-94-4
10mg
$724.00 2023-05-18
MedChemExpress
HY-103387-5mg
DuP-697
88149-94-4 ≥99.0%
5mg
¥2000 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-200680-5mg
DuP-697,
88149-94-4 ≥98%
5mg
¥1128.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200680A-25mg
DuP-697,
88149-94-4 ≥98%
25mg
¥3761.00 2023-09-05
1PlusChem
1P004DK0-25mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
25mg
$346.00 2025-02-21
1PlusChem
1P004DK0-10mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
10mg
$149.00 2025-02-21
A2B Chem LLC
AC03392-10mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
10mg
$158.00 2024-04-19
A2B Chem LLC
AC03392-25mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
25mg
$367.00 2024-04-19
1PlusChem
1P004DK0-50mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
50mg
$644.00 2025-02-21
TRC
D735025-1mg
DuP-697
88149-94-4
1mg
$110.00 2023-05-18

Dup-697 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
참조
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

합성 방법 2

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
2.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

합성 방법 3

반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

합성 방법 4

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

합성 방법 5

반응 조건
1.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
1.3 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
참조
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

합성 방법 6

반응 조건
1.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
3.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
참조
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

합성 방법 7

반응 조건
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Heptane ;  5 min, rt; 10 min, rt
1.2 42 h, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
3.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
4.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

합성 방법 8

반응 조건
1.1 Reagents: Acetic acid ,  Dimethyl sulfoxide ,  Potassium bromide ,  Hydrogen bromide Solvents: Nitromethane ;  rt; 12 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid ,  Dimethyl sulfoxide ,  Hydrogen bromide ;  6 h, 60 °C
2.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
2.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
2.3 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
참조
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

합성 방법 9

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 1 h, rt
2.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Heptane ;  5 min, rt; 10 min, rt
2.2 42 h, rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
4.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
5.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
참조
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
2.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
참조
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

Dup-697 Raw materials

Dup-697 Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:88149-94-4)Dup-697
A1040289
순결:99%
재다:100mg
가격 ($):1516.0
atkchemica
(CAS:88149-94-4)Dup-697
CL1771
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의